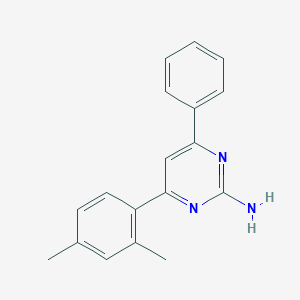
4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often targeted in cancer treatments .
Mode of Action
Based on the structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with its targets (like cdk2) and inhibit their function, leading to changes in cell cycle progression .
Biochemical Pathways
If it indeed targets cdk2, it would affect the cell cycle regulation pathway, leading to downstream effects such as cell cycle arrest .
Result of Action
If it acts similarly to other cdk2 inhibitors, it could lead to cell cycle arrest, potentially inducing apoptosis in cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to inhibit the activity of PI3K, which is an important regulator of cell growth, proliferation, and survival. Additionally, it has been shown to inhibit the production of cytokines, which are important regulators of the immune system. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in laboratory experiments.
Zukünftige Richtungen
The potential future directions of 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine are numerous. One potential future direction is to investigate its potential therapeutic applications, such as its ability to inhibit the activity of PI3K and its potential anti-cancer effects. Additionally, further research could be conducted on its antioxidant and anti-inflammatory effects, as well as its potential role in the regulation of the immune system. Finally, further research could be conducted on its potential use as an inhibitor of other enzymes and its potential applications in drug development.
Synthesemethoden
The synthesis of 4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine can be achieved through a number of different methods. However, the most common method is the condensation reaction of 2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-aminedimethylphenol and phenylpyrimidine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and takes place at a temperature of around 120°C. The resulting product is a yellow-brown solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth, proliferation, and survival. It has also been used to study signal transduction pathways, as well as to investigate the role of PI3K in the development of cancer. Additionally, this compound(2,4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amineDimethylphenyl)-6-phenylpyrimidin-2-amine has been used to study the effects of PI3K inhibition on the production of cytokines, which are important regulators of the immune system.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-8-9-15(13(2)10-12)17-11-16(20-18(19)21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJQFPBXZDCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














